4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile
Description
4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound featuring a pyrazole core substituted with three distinct functional groups:
- Chlorine at position 4,
- Isopropyl group at position 1 (N1),
- Carbonitrile (-C≡N) at position 4.
This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.
Properties
Molecular Formula |
C7H8ClN3 |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
4-chloro-2-propan-2-ylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H8ClN3/c1-5(2)11-7(3-9)6(8)4-10-11/h4-5H,1-2H3 |
InChI Key |
YMVGHSCCCXJTPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-isopropyl-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-oxobutanenitrile with isopropylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring .
Industrial Production Methods: In industrial settings, the production of 4-chloro-1-isopropyl-1H-pyrazole-5-carbonitrile may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically require the presence of a base and may be carried out under reflux conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 4-chloro-1-isopropyl-1H-pyrazole-5-carbonitrile can be formed.
Oxidation and Reduction Products: Oxidation can lead to the formation of pyrazole-5-carboxylic acid derivatives, while reduction can yield pyrazole-5-methylamine derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, leading to several promising applications:
- Anticancer Activity : Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For example, compounds structurally similar to 4-chloro-1-isopropyl-1H-pyrazole-5-carbonitrile have been evaluated against different cancer cell lines, demonstrating notable cytotoxic effects. The compound has shown potential in inhibiting cell growth and inducing apoptosis in cancer cells through mechanisms such as the inhibition of specific kinases involved in cell cycle regulation .
Enzyme Inhibition
The compound acts as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
Agricultural Chemistry
4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile is also explored for its potential use as a pesticide or herbicide. Its efficacy against various plant pathogens and pests makes it a candidate for development in agrochemicals.
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer efficacy of pyrazole derivatives, 4-chloro-1-isopropyl-1H-pyrazole-5-carbonitrile was tested against several cancer cell lines, including MCF7 and A549. The results indicated that this compound significantly inhibited cell proliferation, with IC50 values suggesting potent activity against these cancers .
Case Study 2: Enzyme Activity Modulation
A controlled experiment assessed the anti-inflammatory effects of pyrazole derivatives, including 4-chloro-1-isopropyl-1H-pyrazole-5-carbonitrile. It was found to reduce levels of pro-inflammatory cytokines (IL-6, TNF-alpha) in murine models, highlighting its potential for therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-chloro-1-isopropyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carbonitrile Derivatives
Structural Variations and Substituent Effects
Pyrazole derivatives with carbonitrile substituents exhibit diverse properties depending on the position and nature of substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparisons
Biological Activity
4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile, also known as Lp-PLA2-IN-4, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme plays a significant role in lipid metabolism and is implicated in various diseases, including atherosclerosis and Alzheimer's disease. This article explores the biological activity of this compound, supported by data from diverse studies and case analyses.
- Molecular Formula : C₁₈H₁₄ClN₃O
- Molecular Weight : 335.78 g/mol
- CAS Number : 2738877-91-1
4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile acts primarily as an inhibitor of Lp-PLA2, which is involved in the hydrolysis of phospholipids in lipoproteins. By inhibiting this enzyme, the compound may help reduce inflammatory processes associated with cardiovascular diseases and neurodegenerative disorders .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile. In vitro evaluations have demonstrated significant activity against various pathogens:
| Pathogen | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Inhibition of biofilm formation | 0.22 - 0.25 |
| Escherichia coli | Moderate antibacterial activity | Not specified |
| Candida albicans | Antifungal activity | Not specified |
These findings suggest that the compound could be useful in developing treatments for infections resistant to conventional antibiotics .
Anti-inflammatory Effects
The pyrazole scaffold has been associated with anti-inflammatory properties. Compounds similar to 4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile have shown effectiveness in reducing inflammation through various mechanisms:
- COX Inhibition : Studies indicate that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.
- Cytokine Modulation : These compounds may also modulate the production of pro-inflammatory cytokines, contributing to their anti-inflammatory effects .
Anticancer Potential
Emerging research has identified pyrazole derivatives as promising anticancer agents. For instance, compounds with similar structures have exhibited cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (lung cancer) | 0.28 | Induces apoptosis |
| MCF-7 (breast cancer) | 0.46 | Induces apoptosis |
| HCT116 (colon cancer) | 0.39 | Significant inhibition |
These results indicate that 4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile may possess significant anticancer properties worth further exploration .
Case Studies and Research Findings
- Study on Lp-PLA2 Inhibition : A detailed study evaluated the effectiveness of Lp-PLA2 inhibitors, including 4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile, demonstrating its potential in reducing atherosclerotic plaque formation in animal models .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of various pyrazole derivatives, revealing that compounds similar to Lp-PLA2-IN-4 displayed potent activities against resistant bacterial strains .
- Anticancer Activity : Research highlighted that certain pyrazoles induced autophagy in cancer cell lines without triggering apoptosis, suggesting a dual mechanism of action that could be harnessed for therapeutic purposes .
Q & A
Q. What are effective synthetic routes for 4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile?
A two-step methodology is commonly employed:
Alkylation and Chlorination : React 1H-pyrazole-5-carbonitrile derivatives with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the isopropyl group. Subsequent chlorination at the 4-position can be achieved using POCl₃ or SOCl₂ .
Cyano Group Retention : Ensure inert atmospheres (N₂/Ar) to prevent hydrolysis of the nitrile group during chlorination. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the target compound with >90% purity .
Q. How can spectroscopic techniques validate the structure of 4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile?
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., isopropyl CH₃ splits into a septet at δ ~3.9 ppm; pyrazole ring protons appear as singlets due to symmetry) .
- IR Spectroscopy : A sharp peak at ~2200–2250 cm⁻¹ confirms the nitrile (C≡N) group .
- Mass Spectrometry : Molecular ion [M+H]⁺ should match the theoretical molecular weight (C₇H₉ClN₃: 170.62 g/mol) .
Q. What solvent systems optimize crystallization for X-ray diffraction studies?
Slow evaporation from a 1:1 mixture of dichloromethane and hexane produces single crystals suitable for X-ray analysis. Ensure low humidity to avoid solvate formation .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Temperature Control : Maintain chlorination steps below 60°C to prevent dimerization or decomposition .
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity in alkylation steps .
- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., dehalogenated or over-alkylated derivatives) and adjust stoichiometry .
Q. How do electronic effects influence the reactivity of the nitrile group in downstream modifications?
The electron-withdrawing nitrile group activates the pyrazole ring for electrophilic substitution. For example:
Q. What strategies resolve contradictions in spectroscopic data interpretation?
- Cross-Technique Validation : Compare NMR coupling constants with DFT-calculated values to confirm substituent orientation .
- Dynamic NMR Studies : Probe temperature-dependent splitting to identify conformational flexibility in the isopropyl group .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
